molecular formula C23H16N2O3 B11960316 Phenyl 1-hydroxy-4-phenylazo-2-naphthoate CAS No. 98621-45-5

Phenyl 1-hydroxy-4-phenylazo-2-naphthoate

Cat. No.: B11960316
CAS No.: 98621-45-5
M. Wt: 368.4 g/mol
InChI Key: FKGNONHHAHPBEX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1-hydroxy-4-phenylazo-2-naphthoate typically involves the reaction of 1-hydroxy-2-naphthoic acid with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo bond between the phenyl group and the naphthoate moiety .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 1-hydroxy-4-phenylazo-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl 1-hydroxy-4-phenylazo-2-naphthoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Phenyl 1-hydroxy-4-phenylazo-2-naphthoate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amine derivatives, which can then interact with biological molecules. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 1-hydroxy-4-phenylazo-2-naphthoate is unique due to its combination of a phenylazo group and a naphthoate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

98621-45-5

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

phenyl 1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylate

InChI

InChI=1S/C23H16N2O3/c26-22-19-14-8-7-13-18(19)21(25-24-16-9-3-1-4-10-16)15-20(22)23(27)28-17-11-5-2-6-12-17/h1-15,26H

InChI Key

FKGNONHHAHPBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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